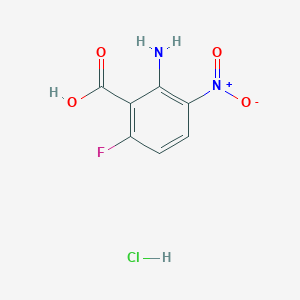

2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

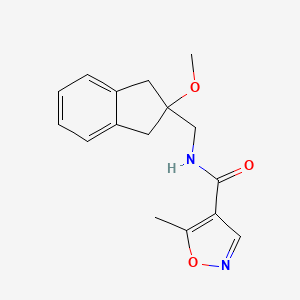

2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride is a useful research compound. Its molecular formula is C7H6ClFN2O4 and its molecular weight is 236.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the significant applications of 2-Amino-6-fluoro-3-nitrobenzoic acid; hydrochloride is in the synthesis of novel derivatives with potential antitumor properties. For instance, derivatives of 6-amino-2-phenylbenzothiazole, bearing fluoro substituents, have been synthesized and evaluated for their cytostatic activities against various malignant human cell lines, showing promising results (Racané et al., 2006). Additionally, this compound serves as a multireactive building block for heterocyclic synthesis, leading to diverse nitrogenous heterocycles, which are crucial in drug discovery (Křupková et al., 2013).

Analytical Chemistry Applications

In analytical chemistry, the fluorigenic reaction of secondary amino acids with derivatives like 2-Amino-6-fluoro-3-nitrobenzoic acid; hydrochloride provides superior reactivity and fluorescence yield, facilitating the sensitive detection of amino acids. This method demonstrates significant potential for the analysis of complex biological samples (Imai & Watanabe, 1981). Moreover, high-performance liquid chromatography coupled with fluorescent labeling techniques utilizing these compounds enhances the detection and separation of amino acids, including proline and hydroxyproline, underscoring its utility in biochemical analysis (Watanabe & Imai, 1981).

Solid-Phase Synthesis

The compound also finds application in solid-phase synthesis strategies, enabling the efficient production of substituted heterocycles and macrocycles. For example, solid-phase synthesis of substituted 2-aminomethylbenzimidazoles leverages the versatility of related fluoro-nitrobenzoic acids as starting materials, highlighting the adaptability of these compounds in generating pharmacologically relevant structures (Kilburn et al., 2000).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

The presence of an amino group and a nitro group in its structure suggests that it could participate in various chemical reactions, such as nucleophilic substitution .

Biochemical Pathways

Given its use in proteomics research , it might be involved in protein synthesis or degradation pathways.

Result of Action

Given its use in proteomics research , it may influence protein structures or functions.

Properties

IUPAC Name |

2-amino-6-fluoro-3-nitrobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4.ClH/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12;/h1-2H,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGVUJGPKBENCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2749417.png)

![16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2749419.png)

![N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine](/img/structure/B2749422.png)

![4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2749426.png)

![N-cyclohexyl-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2749427.png)